Dibutyl 4-hydroxybutyl phosphate

Description

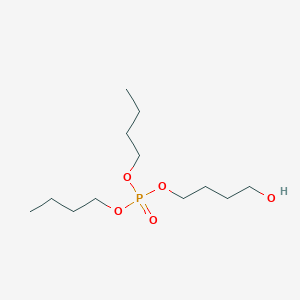

Structure

3D Structure

Properties

IUPAC Name |

dibutyl 4-hydroxybutyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-3-5-10-15-18(14,16-11-6-4-2)17-12-8-7-9-13/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZYWSLOBYLLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562857 | |

| Record name | Dibutyl 4-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-75-1 | |

| Record name | Dibutyl 4-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic and Degradation Pathways of Precursor Compounds Leading to Dibutyl 4 Hydroxybutyl Phosphate

Enzymatic Biotransformation of Tributyl Phosphate (B84403) (TBP)

The biotransformation of Tributyl Phosphate (TBP) is a critical area of study due to its widespread industrial use and potential for environmental and human exposure. In mammalian systems, TBP undergoes enzymatic processes that convert it into various metabolites, including hydroxylated products.

In Vitro Mammalian Metabolic Pathways

In vitro studies using mammalian liver microsomes have been instrumental in elucidating the initial steps of TBP metabolism. These studies provide a controlled environment to identify primary metabolites and the enzyme systems responsible for their formation.

Research has shown that the metabolism of TBP in liver microsomes leads to the formation of hydroxylated derivatives. One of the primary metabolites identified is dibutyl-3-hydroxybutyl phosphate researchgate.net. Further incubation can lead to the formation of additional metabolites like butyl di(3-hydroxybutyl) phosphate and dibutyl hydrogen phosphate, which are produced from the primary hydroxylated product inchem.org. The hydroxylation occurs on the butyl chains of the TBP molecule researchgate.net.

The enzymatic oxidation of TBP is catalyzed by the cytochrome P450 (CYP450) mixed-function oxidase system nih.govnih.gov. This superfamily of enzymes is a major player in the metabolism of a wide range of xenobiotics nih.govnih.gov. Studies have indicated that the first stage in the metabolic process of TBP is oxidation at the ω or ω-1 position of the butyl chains, a reaction catalyzed by cytochrome P-450-dependent mono-oxygenase inchem.org. This system is responsible for introducing an oxygen atom into the substrate, leading to the formation of hydroxylated metabolites nih.gov.

The function of the cytochrome P450 system is dependent on the presence of cofactors, most notably Nicotinamide Adenine Dinucleotide Phosphate (NADPH) nih.govmdpi.com. NADPH acts as an electron donor, which is essential for the reductive activation of molecular oxygen by the P450 enzyme nih.govresearchgate.net. In vitro studies have demonstrated that the metabolism of TBP by rat liver microsomal enzymes is rapid in the presence of NADPH inchem.org. In the absence of this cofactor, the metabolic breakdown of TBP is significantly reduced, highlighting the NADPH-dependency of the process inchem.orgmdpi.com.

In Vivo Mammalian Metabolic Studies (Animal Models)

In vivo studies, primarily in animal models such as rats, provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion of TBP and its metabolites.

Following administration to male rats, TBP is readily metabolized, and its metabolites are predominantly excreted in the urine nih.govwho.int. Several phosphorus-containing metabolites have been identified in the urine of rats treated with TBP. These include dibutyl hydrogen phosphate, butyl dihydrogen phosphate, and butyl bis(3-hydroxybutyl) phosphate who.intpublisso.de. More advanced analytical techniques, such as 1H NMR-based metabonomics, have enabled the identification of additional metabolites in the urine of TBP-treated rats, including N-acetyl-(S-3-hydroxybutyl)-L-cysteine and N-acetyl-(S-3-oxobutyl)-L-cysteine nih.govresearchgate.net. These findings indicate that after the initial hydroxylation, the oxidized alkyl groups can be conjugated with glutathione (B108866) and subsequently excreted as N-acetyl cysteine derivatives inchem.orgwho.int.

The table below summarizes key findings from in vivo studies on TBP metabolism in rats.

| Study Type | Animal Model | Key Findings | Identified Metabolites in Urine |

| Metabolite Profiling | Male Sprague-Dawley Rats | TBP exposure leads to the excretion of specific metabolites and disrupts the Krebs cycle. | Dibutyl phosphate (DBP), N-acetyl-(S-3-hydroxybutyl)-L-cysteine, N-acetyl-(S-3-oxobutyl)-L-cysteine nih.gov |

| Excretion Studies | Male Rats | Metabolites are primarily excreted in the urine. | Dibutyl hydrogen phosphate, Butyl dihydrogen phosphate, Butyl bis(3-hydroxybutyl) phosphate who.intpublisso.de |

Stepwise Dealkylation and Hydroxylation Sequences

The metabolic conversion of Tributyl phosphate (TBP) into Dibutyl 4-hydroxybutyl phosphate involves a sequence of enzymatic reactions. The primary mechanism is initiated by the hydroxylation of a terminal methyl group (the omega or ω-position) on one of the n-butyl chains of the TBP molecule. This reaction, mediated by cytochrome P-450 enzymes, converts a butyl group into a 4-hydroxybutyl group.

Isomeric Forms of Hydroxylated Metabolites (e.g., Dibutyl 3-hydroxybutyl phosphate)

The enzymatic hydroxylation of the butyl chains on Tributyl phosphate (TBP) is not limited to the terminal carbon (C4). Oxidation can also occur at the sub-terminal position (the omega-1 or ω-1 position), which corresponds to the third carbon (C3) of the butyl chain. This alternative oxidation site leads to the formation of isomeric forms of hydroxylated metabolites.

The most prominent isomer is Dibutyl 3-hydroxybutyl phosphate. Its formation follows a similar pathway to the 4-hydroxybutyl isomer, with the key difference being the initial site of hydroxylation by cytochrome P-450 enzymes. Studies involving goldfish liver microsomes incubated with TBP have demonstrated the production of Dibutyl 3-hydroxybutyl phosphate alongside Dibutyl phosphate, confirming this metabolic route. The presence of metabolites such as N-acetyl-(S-3-hydroxybutyl)-L-cysteine in the urine of rats exposed to TBP further indicates the formation of a 3-hydroxybutyl intermediate during metabolism. Therefore, the metabolic breakdown of TBP yields a mixture of hydroxylated isomers, with the specific ratio depending on the regioselectivity of the involved mono-oxygenase enzymes.

Table 1: Key Metabolites Identified from Tributyl Phosphate (TBP) Biotransformation

| Metabolite Name | Metabolic Process | Reference |

| This compound | ω-Hydroxylation & Dealkylation | |

| Dibutyl 3-hydroxybutyl phosphate | ω-1 Hydroxylation & Dealkylation | |

| Dibutyl hydrogen phosphate (DBP) | Dealkylation | |

| Butyl dihydrogen phosphate (MBP) | Dealkylation | |

| Butyl bis-(3-hydroxybutyl) phosphate | ω-1 Hydroxylation & Dealkylation | |

| N-acetyl-(S-3-hydroxybutyl)-L-cysteine | Conjugation of 3-hydroxybutyl moiety |

Microbial Biodegradation Mechanisms

Microorganisms play a crucial role in the environmental degradation of organophosphates like Tributyl phosphate (TBP). Bacteria, in particular, have evolved enzymatic systems capable of cleaving the carbon-phosphorus bond, allowing them to utilize these compounds as a source of phosphorus, especially in phosphate-limited environments. Several bacterial strains have been identified that can use TBP as a sole source of carbon and phosphorus for growth. The degradation process often involves enzymes such as phosphotriesterases, which hydrolyze the ester bonds of the organophosphate molecule.

Aerobic Degradation Pathways in Environmental Systems

In the presence of oxygen, aerobic microorganisms effectively degrade Tributyl phosphate (TBP). Aerobic degradation is a critical pathway for the mineralization of many organic pollutants. Studies utilizing aerobic granular biofilms have shown efficient degradation of TBP, indicating that microbial communities structured in this manner can be highly effective for treating TBP-contaminated waste streams.

The biodegradation of Tributyl phosphate (TBP) is often enhanced by the synergistic action of diverse microbial communities. Studies on aerobic granular biofilms have revealed the presence of up to 30 different bacterial strains working as a consortium to break down TBP. Enrichment culture techniques have been successfully used to isolate potent TBP-degrading bacteria from the environment. In one study, fifteen different bacterial isolates belonging to the genera Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus were identified, all capable of using TBP as their sole source of carbon and phosphorus. These consortia and enriched cultures demonstrate a robust capacity for TBP degradation, which is vital for the decontamination of polluted sites.

Conventional activated sludge systems in wastewater treatment plants are generally not effective at removing the stable compound Tributyl phosphate (TBP). However, these systems can be adapted to enhance TBP removal. By inoculating a lab-scale sequencing batch reactor with activated sludge and continuously feeding it TBP, researchers have successfully developed compact and dense microbial granules enriched with TBP-degrading bacteria. The activated sludge process involves the biological uptake of phosphorus by microorganisms, a process that can be inhibited by certain chemicals. While TBP itself is recalcitrant, the development of specialized granular sludge demonstrates a promising strategy for its biotransformation in controlled wastewater treatment environments. The phosphorus released from TBP degradation can then be managed through the typical phosphorus migration and transformation pathways within the sludge structure.

Role of Specific Microbial Strains in Organophosphate Degradation

Specific bacterial strains have been identified as highly efficient in degrading Tributyl phosphate (TBP) and other organophosphates. The genus Sphingobium is a notable example, with certain strains capable of using TBP as a sole carbon source and achieving efficient degradation. Other identified potent degraders include strains from the genera Providencia and Delftia. For instance, Providencia sp. BGW4 and Delftia sp. BGW1 were shown to degrade 61.0% and 57.0% of TBP, respectively, within four days. The degradation of organophosphates is facilitated by specific enzymes, such as organophosphate hydrolase (OPH) and other phosphotriesterases, which catalyze the hydrolysis of P-O, P-F, P-CN, and P-S bonds. The ability of these specific microbial strains to produce such enzymes makes them valuable resources for bioremediation applications.

Table 2: TBP Degradation Efficiency by Specific Microbial Strains

| Microbial Strain/System | Degradation Conditions | Efficiency | Reference |

| Providencia sp. BGW4 | 5 mM TBP, 4 days | 61.0 ± 2.8% degradation | |

| Delftia sp. BGW1 | 5 mM TBP, 4 days | 57.0 ± 2.0% degradation | |

| Sphingobium sp. RSMS | 30 mM TBP, 3 days | ~93% degradation | |

| Aerobic Granular Biofilms | 2 mM TBP, 5 hours | Complete degradation |

Proposed Hydroxylation, Oxidation, and Dealkylation Mechanisms in Biological Degradation

The biological degradation of precursor compounds such as Tributyl phosphate (TBP) is an enzymatic process that leads to the formation of various metabolites, including this compound. This transformation primarily occurs in the liver and kidneys of organisms inchem.org. The core mechanisms involved are hydroxylation, oxidation, and dealkylation, often mediated by enzyme systems like cytochrome P450 washington.edu.

The process begins with the hydroxylation of one of the butyl chains of the TBP molecule inchem.orgnih.gov. This reaction involves the insertion of a hydroxyl group (-OH) onto the carbon chain. In the case of this compound, this occurs at the terminal (omega) or sub-terminal (omega-1) position of the butyl group. This initial hydroxylation is a critical step that increases the polarity of the molecule, making it more water-soluble and susceptible to further metabolism or excretion.

Following hydroxylation, further oxidation can occur. For instance, a hydroxylated intermediate can be oxidized to form a carbonyl compound (an aldehyde or ketone) washington.edutandfonline.com. Studies on TBP metabolism in rats have identified metabolites such as N-acetyl-(S-3-hydroxybutyl)-L-cysteine and N-acetyl-(S-3-oxobutyl)-L-cysteine, which points to both hydroxylation and subsequent oxidation of the butyl chain nih.gov.

Dealkylation is another significant pathway in the biological breakdown of OPEs tandfonline.commdpi.com. This process involves the cleavage of an entire alkyl (butyl) group from the phosphate ester. It is generally accepted that O-dealkylation proceeds through an initial hydroxylation at the carbon atom adjacent to the phosphate-ester oxygen washington.edu. This creates an unstable hemiacetal intermediate that non-enzymatically decomposes, resulting in the formation of dibutyl phosphate (DBP) and an aldehyde (butyraldehyde) washington.edu. The formation of DBP is a well-documented step in the metabolism of TBP inchem.orgnih.gov.

These metabolic reactions—hydroxylation of the alkyl chain and hydrolytic cleavage of the ester bond (dealkylation)—can occur concurrently, leading to a variety of transformation products. For example, TBP can be metabolized to dibutyl hydrogen phosphate, butyl dihydrogen phosphate, and hydroxylated products like butyl bis-(3-hydroxybutyl) phosphate inchem.org. The degradation of TBP by white-rot fungi also proceeds through successive hydroxylation and hydrolysis reactions nih.gov.

| Mechanism | Description | Key Intermediates/Products | References |

|---|---|---|---|

| Hydroxylation | Enzymatic insertion of a hydroxyl (-OH) group onto a butyl chain. | This compound, Butyl bis-(3-hydroxybutyl) phosphate | inchem.orgnih.gov |

| Oxidation | Further oxidation of hydroxylated intermediates to form carbonyl compounds. | N-acetyl-(S-3-oxobutyl)-L-cysteine | tandfonline.comnih.gov |

| Dealkylation | Cleavage of a butyl group from the phosphate ester, often initiated by hydroxylation. | Dibutyl phosphate (DBP), Butyl dihydrogen phosphate | inchem.orgmdpi.com |

Abiotic Transformation Processes

In addition to biological metabolism, precursor compounds to this compound undergo abiotic transformation in the environment. These processes are driven by physical and chemical factors rather than biological activity and include degradation by light (photolysis) and water (hydrolysis).

Photolytic Degradation Pathways of Precursor Compounds

Photolytic degradation, particularly photocatalysis, is a significant abiotic pathway for the breakdown of OPEs like TBP in aquatic environments ut.ac.ir. This process is often mediated by semiconductor materials like titanium dioxide (TiO₂) and initiated by ultraviolet (UV) radiation ut.ac.ircabidigitallibrary.org. The primary mechanism involves the generation of highly reactive oxygen species, most notably hydroxyl radicals (•OH) tandfonline.commdpi.com.

The degradation process is initiated when these photochemically generated •OH radicals attack the OPE molecule tandfonline.com. The reaction can proceed via several routes:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl chains of TBP, forming a carbon-centered radical mdpi.com. This radical can then react with oxygen to form peroxy radicals, which subsequently decompose into hydroxylated and carbonylated products mdpi.com.

•OH Radical Addition: The radical may also add to the phosphorus atom, leading to the elimination of a butoxyethyl chain tandfonline.com.

These initial steps lead to a cascade of reactions including further hydroxylation, oxidation, and dealkylation, similar to the pathways observed in biological systems tandfonline.commdpi.com. Studies on the photocatalytic degradation of TBP have confirmed that dibutyl phosphate (DBP) is a major intermediate product, indicating the cleavage of a butyl group cabidigitallibrary.org. The ultimate end products of complete mineralization are carbon dioxide, water, and inorganic phosphate mdpi.com.

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For TBP, hydrolysis is one of its most important degradation reactions, although it can be slow under certain environmental conditions osti.govunt.edudoi.org. The process involves the stepwise cleavage of the ester (P-O-C) bonds .

The primary hydrolysis reaction for TBP leads to the formation of dibutyl phosphate (DBP) and n-butanol osti.govunt.edu.

TBP + H₂O → Dibutyl phosphate (DBP) + n-Butanol

This reaction can proceed further, with DBP hydrolyzing to form monobutyl phosphate (MBP) and another molecule of n-butanol. The final step would be the hydrolysis of MBP to phosphoric acid and n-butanol osti.govunt.edu. However, under many environmental conditions, the initial cleavage to DBP is the most significant step . This degradation pathway has been documented as an important transformation mechanism for organic pollutants containing ester bonds nih.gov.

Influence of Environmental Parameters on Abiotic Transformation (e.g., pH)

The efficiency and kinetics of abiotic transformation processes are significantly influenced by environmental parameters, particularly pH ut.ac.ir.

For hydrolysis , the reaction rate is strongly dependent on pH. The hydrolysis of TBP is catalyzed by both acids and bases osti.govunt.edu. The reaction is generally slow in neutral solutions but accelerates in either acidic or alkaline conditions inchem.org. In acidic media, the degradation begins with the protonation of the TBP molecule doi.org. In alkaline solutions, the reaction also proceeds, though it often stops with the formation of DBP osti.govunt.edu. Studies have shown that at lower acidities, a considerably longer time is required to cause appreciable hydrolysis scispace.com.

For photolytic degradation , pH also plays a critical role. Research on the photocatalytic degradation of TBP found that the process was more efficient in both acidic and alkaline media compared to a neutral pH ut.ac.ir. The surface charge of the photocatalyst (e.g., TiO₂) and the state of the TBP molecule can change with pH, affecting the adsorption of TBP onto the catalyst surface, which is a crucial step in the degradation process ut.ac.ir. In alkaline media, a higher concentration of hydroxide (B78521) ions can react with positive holes on the catalyst surface to generate more hydroxyl radicals, thereby increasing the degradation rate ut.ac.ir. Similarly, a study on the ozonation of another organophosphate found the degradation to be significantly more effective at an alkaline pH of 9 compared to acidic or neutral conditions ut.ac.ir.

| Degradation Process | Effect of Acidic pH (pH < 7) | Effect of Neutral pH (pH = 7) | Effect of Alkaline pH (pH > 7) | References |

|---|---|---|---|---|

| Hydrolysis | Accelerated rate (acid-catalyzed) | Slow reaction rate | Accelerated rate (base-catalyzed); may stop at DBP | inchem.orgosti.govunt.edu |

| Photocatalysis | Higher efficiency | Lower efficiency | Higher efficiency; increased •OH generation | ut.ac.ir |

Analytical Methodologies for the Detection and Quantification of Dibutyl 4 Hydroxybutyl Phosphate

Chromatographic Techniques

Chromatographic methods are central to the separation and detection of organophosphate esters and their metabolites from various matrices. The choice between gas and liquid chromatography would depend on the volatility and thermal stability of Dibutyl 4-hydroxybutyl phosphate (B84403).

Gas Chromatography (GC) Approaches

For GC analysis of polar compounds like Dibutyl 4-hydroxybutyl phosphate, which contains a hydroxyl group, derivatization is typically a necessary step to increase volatility and thermal stability. google.combrieflands.com This process would be crucial to prevent peak tailing and ensure good chromatographic separation. A common derivatizing agent for similar compounds is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a less polar trimethylsilyl (B98337) ether. google.com

A hypothetical GC method would likely involve a capillary column, such as a DB-5ms or equivalent, and a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity. google.com Alternatively, coupling GC with a mass spectrometer (GC-MS) would provide definitive identification based on the mass spectrum of the derivatized analyte. brieflands.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for analyzing polar and non-volatile compounds without the need for derivatization. This approach would be highly suitable for the direct analysis of this compound in aqueous or biological samples.

A typical LC-MS/MS method would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization. Electrospray ionization (ESI) in either positive or negative mode would be employed to generate ions for mass spectrometric detection. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) would ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR)-based Metabonomic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous identification of chemical structures. For this compound, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required to fully assign all proton, carbon, and phosphorus signals and confirm the connectivity of the atoms within the molecule. While NMR data is available for the related Dibutyl phosphate, specific spectra for the 4-hydroxybutyl derivative are not present in the surveyed literature.

Sample Preparation and Derivatization Strategies

The preparation of samples is a critical step to isolate the analyte of interest from the sample matrix and remove interfering substances. For this compound, this would likely involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of solvent or SPE sorbent would be optimized based on the polarity of the analyte.

As mentioned in the GC section, derivatization would be a key strategy for GC-based analysis. The reaction with a silylating agent like BSTFA would be a standard approach. google.com The efficiency of this reaction would need to be validated to ensure complete conversion for accurate quantification.

Method Validation and Performance Characteristics

Any new analytical method developed for this compound would require rigorous validation to ensure its reliability and accuracy. The validation process would assess a range of performance characteristics according to established guidelines.

Key validation parameters would include:

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve. |

| Accuracy | The closeness of the measured value to the true value. It is often determined through recovery studies by spiking blank matrices with known amounts of the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. |

Without experimental data specific to this compound, the exact performance characteristics of any potential analytical method remain theoretical.

Environmental Occurrence and Fate of Dibutyl 4 Hydroxybutyl Phosphate As a Metabolite

Detection in Environmental Compartments

DBHP has been detected in various environmental matrices, indicating its pervasive nature as a transformation product of TBEP. Studies have confirmed its presence in water, soil, and sediment, often in conjunction with its parent compound. For instance, in surface water samples from the Glatt River in Switzerland, DBHP was detected, highlighting its occurrence in aquatic systems. Research has also pointed to its presence in wastewater treatment plant effluent, a primary source of its release into the environment.

Table 1: Detection of Dibutyl 4-hydroxybutyl Phosphate (B84403) in Environmental Compartments

| Environmental Compartment | Location/Study | Concentration Range |

| Surface Water | Glatt River, Switzerland | Detected (Specific concentrations not provided) |

| Wastewater Effluent | Various Studies | Detected (Specific concentrations vary by study) |

Environmental Distribution and Transport Processes

The distribution and movement of DBHP in the environment are governed by its physicochemical properties, which influence its partitioning between water, soil, and air.

Adsorption to Suspended Solids and Sediments

The tendency of DBHP to adsorb to suspended solids and sediments is a key factor in its environmental distribution. This process can lead to the accumulation of the compound in benthic zones of aquatic systems. The degree of adsorption is influenced by the organic carbon content of the solids and sediments.

Volatilization Potential from Aqueous Surfaces

The potential for DBHP to volatilize from water surfaces is relatively low due to its low vapor pressure and Henry's Law constant. This suggests that the compound is likely to remain in the aqueous phase rather than partitioning to the atmosphere.

Biotransformation and Persistence in Aquatic and Terrestrial Systems

The persistence of DBHP in the environment is determined by its susceptibility to biotic and abiotic degradation processes. As a metabolite of TBEP, its formation is a result of biotransformation. DBHP itself can undergo further degradation. Studies have shown that DBHP can be biotransformed in aquatic environments, although the rates and pathways of this degradation are still under investigation. Its persistence can be influenced by factors such as microbial activity, temperature, and nutrient availability.

Theoretical and Mechanistic Studies on Dibutyl 4 Hydroxybutyl Phosphate and Its Formation

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate mechanisms of chemical reactions at a molecular level, which are often difficult to explore through experimental means alone. For organophosphates like dibutyl 4-hydroxybutyl phosphate (B84403), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly prominent. frontiersin.orgacs.orgrsc.org

In the QM/MM approach, the chemically reactive part of a system, such as the substrate and the immediate enzymatic active site, is treated with high-accuracy quantum mechanics (QM). frontiersin.orgrsc.org This allows for the precise modeling of bond-breaking and bond-forming events and the associated electronic changes. The remainder of the system, including the bulk of the protein and surrounding solvent, is described using more computationally efficient molecular mechanics (MM) force fields. rsc.org This dual-level strategy enables the simulation of large biomolecular systems while maintaining a high degree of accuracy for the reaction center. frontiersin.org

For instance, to study the enzymatic hydroxylation of a TBP butyl chain to form dibutyl 4-hydroxybutyl phosphate, a QM/MM model would define the TBP substrate and the active site of a cytochrome P-450 mono-oxygenase as the QM region. nih.gov Simulations could then map the entire reaction pathway, identifying transition states and calculating activation energy barriers for the hydroxylation process. rsc.org Similarly, the hydrolysis of the phosphate ester bond in this compound by a phosphotriesterase (PTE) can be modeled. Such simulations have been used to detail the hydrolysis of similar organophosphates like paraoxon, revealing the step-by-step process of nucleophilic attack and bond cleavage. acs.org

Density Functional Theory (DFT) is another key computational method, often used for the QM part of QM/MM calculations or for studying smaller model systems in the gas phase. acs.orgresearchgate.net DFT is effective for calculating the geometries of molecules, determining the energies of different conformations, and modeling reaction energetics. researchgate.net

Table 1: Computational Methods in Organophosphate Reaction Studies

| Method | Application | Purpose |

| QM/MM | Simulation of enzyme-catalyzed reactions (e.g., hydrolysis by PTE). acs.orgrsc.org | Elucidates detailed reaction mechanisms, identifies transition states, and calculates energy barriers within a biological environment. |

| DFT | Calculation of molecular properties and reaction energetics. acs.orgresearchgate.net | Optimizes geometries of reactants, intermediates, and products; calculates reaction energies and activation barriers. |

| MD Simulations | Analysis of protein-ligand binding and conformational changes. frontiersin.org | Explores how the substrate binds to the enzyme's active site and the structural dynamics of the enzyme during the reaction. |

Mechanistic Proposals for Enzymatic and Microbial Hydroxylation

The formation and transformation of this compound are governed by specific enzymatic processes. Its formation occurs via hydroxylation of its parent compound, TBP, while its degradation often proceeds through hydrolysis.

Formation via Enzymatic Hydroxylation: In animal models, TBP undergoes metabolic transformation catalyzed by cytochrome P-450-dependent mono-oxygenases, which are primarily found in the liver. nih.gov The proposed mechanism involves the oxidation at the ω or ω-1 position of one of the butyl chains of TBP, generating a hydroxylated intermediate such as dibutyl 3-hydroxybutyl phosphate or this compound. nih.gov This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating further metabolism or excretion.

Microbial Hydrolysis of the Phosphate Ester: The primary mechanism for the breakdown of organophosphate triesters in microorganisms is hydrolysis, catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). nih.govnih.gov These enzymes have been extensively studied and are found in various bacteria, such as Pseudomonas diminuta. nih.govnih.gov

The catalytic mechanism of PTEs is well-established and involves a binuclear metal center, typically containing two Zn²⁺ ions, located within the active site. wikipedia.orgresearchgate.net The key steps are:

Activation of Nucleophile: A water molecule coordinated to the metal ions is activated, forming a highly nucleophilic hydroxide (B78521) ion. nih.govresearchgate.net This hydroxide often acts as a bridging ligand between the two metal cations. wikipedia.org

Nucleophilic Attack: The activated hydroxide ion performs a nucleophilic attack on the phosphorus atom of the organophosphate substrate. wikipedia.orgresearchgate.net The metal ions assist in this step by polarizing the P=O bond of the substrate, making the phosphorus center more electrophilic and susceptible to attack. nih.gov

Bond Cleavage: The attack leads to the cleavage of a P-O ester bond, proceeding through a pentacoordinated transition state with an inversion of stereochemistry (Sₙ2-type mechanism). wikipedia.org

Product Release: The resulting dialkyl phosphate (in this case, 4-hydroxybutyl phosphate and butanol, or dibutyl phosphate and 1,4-butanediol) and alcohol products are released, regenerating the active site for another catalytic cycle. wikipedia.org

Key amino acid residues, such as a carboxylated lysine (B10760008) and a network of aspartic acid and histidine residues, are crucial for positioning the substrate and facilitating proton transfers within the active site during the catalytic cycle. nih.govresearchgate.net

Table 2: Key Enzymes and Mechanistic Roles

| Enzyme Class | Organism Type | Mechanistic Role | Key Features |

| Cytochrome P-450 Mono-oxygenase | Animals (e.g., rats) | Formation via hydroxylation of a TBP butyl chain. nih.gov | Heme-containing enzyme; oxidizes the substrate. |

| Phosphotriesterase (PTE/OPH) | Bacteria (e.g., Pseudomonas) | Hydrolysis of the phosphate triester bond. nih.govnih.gov | Contains a binuclear metal center (e.g., Zn²⁺); activates a water molecule for nucleophilic attack. nih.govwikipedia.org |

| Phosphatase | Bacteria, Fungi | Hydrolysis of phosphate ester bonds. nih.gov | General term for enzymes that cleave phosphate groups. |

Modeling of Degradation Pathways and Intermediate Formation

Modeling the degradation of this compound involves understanding the sequential breakdown of the molecule and identifying the resulting intermediates. These pathways are typically inferred from studies on the parent compound, TBP, and related organophosphates.

The principal degradation pathway for TBP is a stepwise hydrolysis of the ester bonds. tandfonline.comosti.gov The first step is the loss of one butyl group to form dibutyl phosphate (DBP). DBP can then be further hydrolyzed to monobutyl phosphate (MBP), which ultimately breaks down to inorganic phosphate. tandfonline.comnih.gov

When considering this compound, two main degradation routes can be proposed based on known metabolic and chemical processes:

Hydrolysis of the Ester Bonds: Similar to TBP, the primary pathway is likely the enzymatic hydrolysis of the phosphate ester linkages.

Cleavage of the non-hydroxylated butyl group would yield monobutyl 4-hydroxybutyl phosphate and butanol .

Cleavage of the hydroxylated butyl group would yield dibutyl phosphate (DBP) and 1,4-butanediol . DBP would then be further degraded to MBP and finally to inorganic phosphate. nih.gov

Oxidation of the Hydroxyl Group: The terminal hydroxyl group on the 4-hydroxybutyl chain can be further oxidized. This could occur before or after hydrolysis of the phosphate ester. For example, the hydroxyl group could be oxidized to an aldehyde and then to a carboxylic acid, forming butyl 3-carboxypropyl hydrogen phosphate . nih.gov Such intermediates have been identified in the metabolism of TBP. nih.gov

Table 3: Potential Degradation Intermediates of this compound

| Intermediate Compound | Precursor | Formation Pathway |

| Dibutyl phosphate (DBP) | This compound | Hydrolysis (cleavage of the 4-hydroxybutyl group). tandfonline.comnih.gov |

| Monobutyl phosphate (MBP) | Dibutyl phosphate | Hydrolysis (cleavage of a second butyl group). tandfonline.comnih.gov |

| Monobutyl 4-hydroxybutyl phosphate | This compound | Hydrolysis (cleavage of the non-hydroxylated butyl group). |

| Butyl 3-carboxypropyl hydrogen phosphate | This compound | Oxidation of the terminal hydroxyl group to a carboxylic acid, followed by or preceded by hydrolysis. nih.gov |

| Inorganic Phosphate (PO₄³⁻) | Monobutyl phosphate / other phosphate intermediates | Complete hydrolysis. nih.gov |

Research Gaps and Future Directions in Dibutyl 4 Hydroxybutyl Phosphate Studies

Comprehensive Elucidation of All Biotransformation and Abiotic Degradation Pathways

A significant knowledge gap exists in the complete mapping of the biotransformation and abiotic degradation pathways of Dibutyl 4-hydroxybutyl phosphate (B84403). While it is recognized as a metabolite of TBP, the subsequent metabolic fate of DBP-4-OH itself is not well-documented. snapdx.orglabm.com

Future research should focus on:

Metabolic Sequencing: Identifying the specific enzymatic processes and subsequent metabolites involved in the breakdown of DBP-4-OH in various organisms, including microorganisms and aquatic species.

Hydrolysis and Photolysis: Conducting detailed studies to determine the rates and products of abiotic degradation processes such as hydrolysis under different pH and temperature conditions, and photolysis in the presence of sunlight.

Intermediate Identification: Characterizing any transient or stable intermediate compounds that may form during its degradation, as these may also have environmental relevance.

Understanding these pathways is crucial for predicting the persistence and potential for bioaccumulation of DBP-4-OH in the environment.

Advanced Analytical Method Development for Enhanced Specificity and Sensitivity

The lack of dedicated and validated analytical methods for Dibutyl 4-hydroxybutyl phosphate hinders its detection and quantification in environmental and biological samples. While methods exist for its parent compound, TBP, and the related compound Dibutyl phosphate (DBP), these are not directly optimized for DBP-4-OH. cdc.govgoogle.comresearchgate.net

Priorities for future analytical development include:

Chromatographic Techniques: Developing robust methods using gas chromatography (GC) or high-performance liquid chromatography (HPLC), likely coupled with mass spectrometry (MS), to achieve high specificity and low detection limits. cdc.govresearchgate.net

Sample Preparation: Optimizing extraction and clean-up procedures for various matrices, such as water, soil, and biological tissues, to ensure accurate and reproducible results.

Standard Reference Materials: Synthesizing and certifying analytical standards for DBP-4-OH to enable accurate calibration and quality control in analytical laboratories. advatechgroup.com

The availability of such methods is a prerequisite for any meaningful investigation into the environmental occurrence and fate of this compound.

Investigation of its Environmental Dynamics in Diverse Ecosystems

There is a near-complete absence of data on the environmental dynamics of this compound. Its behavior in different environmental compartments is largely unknown.

Future research efforts should be directed towards:

Partitioning Behavior: Determining key physical-chemical properties like its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc) to model its distribution between water, soil, and sediment.

Transport and Fate Modeling: Using the elucidated degradation pathways and partitioning data to develop models that can predict its transport and ultimate fate in various ecosystems, such as freshwater lakes, rivers, and terrestrial environments.

Field Monitoring: Once sensitive analytical methods are available, conducting field studies to measure the actual concentrations of DBP-4-OH in different environmental media to validate models and assess real-world exposure levels.

Q & A

Q. How can dibutyl 4-hydroxybutyl phosphate be accurately quantified in complex matrices like nuclear waste simulants?

Methodological Answer: Ion-pair chromatography (IPC) with refractive index detection is a robust method for quantifying dibutyl phosphate derivatives in nitrate/nitrite-rich matrices. Use tetrahexylammonium bromide as an ion-pairing agent to improve separation efficiency. Calibration standards should range from 0.24 mg/mL to 10.8 mg/mL, accounting for solubility limitations in aqueous solutions . Capillary electrophoresis with conductivity detection is an alternative for high-resolution separation in complex waste streams .

Q. What experimental design considerations are critical for synthesizing this compound with high purity?

Methodological Answer: Synthesis should involve esterification of phosphoric acid with butanol and 4-hydroxybutanol under controlled anhydrous conditions. Monitor reaction progress via Fourier-transform infrared spectroscopy (FTIR) for characteristic P=O and P-O-C absorption bands. Purify the product using liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can conflicting data on the environmental persistence of this compound be resolved through advanced analytical techniques?

Methodological Answer: Combine multiple analytical approaches:

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for non-volatile degradation product identification .

- Ion-pair chromatography coupled with mass spectrometry (IPC-MS) to distinguish parent compounds from metabolites . Validate results against controlled degradation studies under varying pH (2–12) and temperature (25–80°C) conditions .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated aging studies in simulated waste matrices (e.g., high nitrate/nitrite). Hydrolysis is pH-dependent:

- Acidic conditions (pH < 3): Cleavage of the phosphate ester bond, yielding monobutyl phosphate and 4-hydroxybutanol.

- Alkaline conditions (pH > 10): Base-catalyzed hydrolysis producing inorganic phosphate and butanol derivatives. Quantify degradation products using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) .

Q. How does the presence of nitrate/nitrite ions affect the stability and analysis of this compound in environmental samples?

Methodological Answer: Nitrate/nitrite ions can form interfering complexes with dibutyl phosphate derivatives. Mitigate this by:

Q. What role does this compound play in polymer membrane-controlled drug delivery systems?

Methodological Answer: Incorporate this compound into copolymer membranes (e.g., with 2-hydroxy-3-phenoxypropylacrylate) to modulate drug release kinetics. Characterize membrane permeability using Franz diffusion cells and high-performance liquid chromatography (HPLC) to track clonidine or similar model drugs. Zero-order release is achievable by optimizing the phosphate ester’s hydrophilicity .

Q. How do structural modifications of this compound influence its partitioning behavior in biphasic systems?

Methodological Answer: Modify the alkyl chain length or introduce halogen substituents to alter log P values. Measure partitioning in octanol/water systems using shake-flask assays with UV-Vis quantification. For nuclear applications, evaluate uranium/plutonium extraction efficiency in PUREX process solvents, comparing tributyl phosphate (TBP) and dibutyl phosphate derivatives .

Data Contradiction and Resolution

Q. How can researchers address co-elution challenges when analyzing this compound alongside structurally similar metabolites?

Methodological Answer:

- Chromatographic optimization: Use UPLC with a BEH C18 column (1.7 µm particles) and a 0.1% formic acid/acetonitrile gradient to resolve co-eluting peaks .

- Tandem MS: Employ MRM (multiple reaction monitoring) for selective detection of specific fragment ions (e.g., m/z 211 → 97 for dibutyl phosphate) . Validate methods using synthetic composite standards to simulate co-elution scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.